(E)-9-methyl-2-(methylamino)-3-((p-tolylimino)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(E)-9-methyl-2-(methylamino)-3-((p-tolylimino)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one” is a chemical compound that has been studied in the context of solid-state emissive azo-Schiff base ligands and their Zn (ii) complexes . These complexes have been characterized by spectroscopic studies and their structures have been determined by X-ray single crystal analyses .
Synthesis Analysis
The synthesis of Zn (II) complexes based on azo-Schiff base ligands has been described . The Pd (II)-catalyzed pyridine-directed carbonylative cycloamidation of ketoimines has provided an efficient protocol for assembly of pyrido [1,2-a]pyrimidin-4-ones .Molecular Structure Analysis
The molecular structure of this compound and its complexes have been determined by X-ray single crystal analyses . The ligands exhibit reversible acid/base induced “ON–OFF–ON” switching in solution and solid state .Chemical Reactions Analysis
Upon exposure to UV light (λ, 365 nm), the complexes display cis – trans photoisomerisation and after removal of light they transform to more stable trans-form . Electronic absorption and 1 H NMR studies on the complexes revealed rather rapid photoisomerization .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are largely determined by its molecular structure and its ability to undergo photoisomerization . More specific properties such as density, refractive index, etc., are not available in the retrieved papers.Wissenschaftliche Forschungsanwendungen
Synthetic Pathways and Catalytic Applications
Hybrid Catalysts in Synthesis : Pyranopyrimidine derivatives, including those related to the queried compound, have been synthesized using a variety of hybrid catalysts. These catalysts include organocatalysts, metal catalysts, ionic liquid catalysts, and nanocatalysts. The broad applicability of these methods showcases the synthetic versatility and potential chemical reactivity of pyridopyrimidinone derivatives for generating structurally diverse molecules with potential therapeutic applications (Parmar, Vala, & Patel, 2023).
Biological and Pharmacological Applications
Anticancer Activities : Pyrimidine derivatives are notable for their pharmacological effects, including anticancer activities. The presence of the pyrimidine core in these compounds contributes to a range of biological activities, offering clues towards the development of new therapeutic agents with potential anticancer properties (Kaur et al., 2014).
Anti-Inflammatory Properties : Synthesized pyrimidine derivatives have shown significant in vitro anti-inflammatory activity. This suggests that compounds like "(E)-9-methyl-2-(methylamino)-3-((p-tolylimino)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one" could be explored for their anti-inflammatory potentials, contributing to the development of new anti-inflammatory drugs (Gondkar, Deshmukh, & Chaudhari, 2013).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
9-methyl-2-(methylamino)-3-[(4-methylphenyl)iminomethyl]pyrido[1,2-a]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O/c1-12-6-8-14(9-7-12)20-11-15-16(19-3)21-17-13(2)5-4-10-22(17)18(15)23/h4-11,19H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLXOJORLYGDFBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N=CC2=C(N=C3C(=CC=CN3C2=O)C)NC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-9-methyl-2-(methylamino)-3-((p-tolylimino)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.